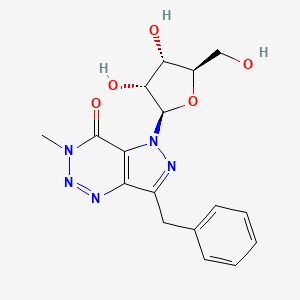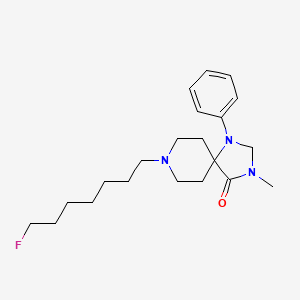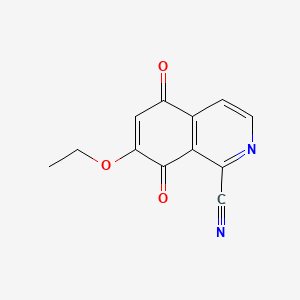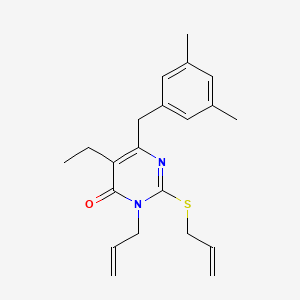
2-Methylidenebutanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 48833: , also known as 7alpha,12alpha,26-trihydroxycholest-4-en-3-one, is a cholestanoid compound. It is a derivative of cholest-4-en-3-one, substituted by hydroxy groups at the 7alpha, 12alpha, and 26 positions. This compound is an intermediate in bile acid metabolism and plays a significant role in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 48833 involves the hydroxylation of cholest-4-en-3-one at specific positions. The reaction conditions typically include the use of specific enzymes or chemical reagents that facilitate the addition of hydroxy groups at the desired positions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the production process.
Industrial Production Methods: Industrial production of NSC 48833 may involve biotechnological methods, including the use of genetically engineered microorganisms or cell cultures that can produce the compound through metabolic pathways. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 48833 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: NSC 48833 is used as an intermediate in the synthesis of various bile acids and related compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications.
Biology: In biological research, NSC 48833 is studied for its role in bile acid metabolism and its effects on cellular processes. It is used to investigate the biochemical pathways involved in cholesterol metabolism and related disorders.
Medicine: NSC 48833 has potential applications in the development of drugs targeting bile acid-related diseases. Its role as an intermediate in bile acid synthesis makes it a valuable compound for studying and treating conditions such as cholestasis and other liver disorders.
Industry: In the industrial sector, NSC 48833 is used in the production of various biochemical products. Its applications include the synthesis of pharmaceuticals, nutraceuticals, and other bioactive compounds.
Wirkmechanismus
The mechanism of action of NSC 48833 involves its role as an intermediate in bile acid metabolism. It interacts with specific enzymes and molecular targets involved in the synthesis and regulation of bile acids. The hydroxy groups on the compound facilitate its binding to these enzymes, influencing the metabolic pathways and resulting in the production of various bile acids .
Vergleich Mit ähnlichen Verbindungen
- 7alpha-Hydroxycholest-4-en-3-one
- 12alpha-Hydroxycholest-4-en-3-one
- 26-Hydroxycholest-4-en-3-one
Uniqueness: NSC 48833 is unique due to the presence of hydroxy groups at the 7alpha, 12alpha, and 26 positions. This specific substitution pattern distinguishes it from other similar compounds and contributes to its unique biochemical properties and applications. The combination of these hydroxy groups enhances its role in bile acid metabolism and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6641-35-6 |
|---|---|
Molekularformel |
C5H10N4O2 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2-methylidenebutanedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h1-2,6-7H2,(H,8,10)(H,9,11) |
InChI-Schlüssel |
NEWFQHAOPHWBPR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















